![molecular formula C19H22N6O2S B2475418 2-((3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941991-26-0](/img/structure/B2475418.png)

2-((3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

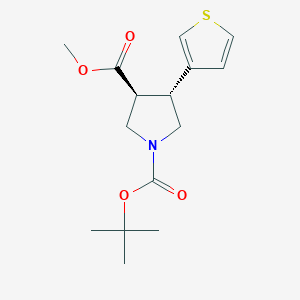

2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung „2-((3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide”, auch bekannt als „2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide”.

Antitumoraktivität

Diese Verbindung hat sich als potenzieller Antitumorwirkstoff gezeigt. Das Triazolo[4,5-d]pyrimidin-Gerüst ist bekannt für seine Fähigkeit, verschiedene Kinasen zu hemmen, die an der Proliferation von Krebszellen beteiligt sind. Studien haben gezeigt, dass Derivate dieses Gerüsts das Wachstum von Krebszellen wie A549 (Lungenkrebs), MCF-7 (Brustkrebs) und HeLa (Gebärmutterhalskrebs) durch die gezielte Ansteuerung spezifischer Kinasen wirksam hemmen können .

Antimikrobielle Eigenschaften

Die Verbindung weist signifikante antimikrobielle Eigenschaften auf. Das Vorhandensein des Triazolrings verstärkt seine Fähigkeit, mit mikrobiellen Enzymen zu interagieren und deren Funktion zu stören. Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antibiotika, insbesondere gegen resistente Bakterienstämme .

Entzündungshemmende Wirkungen

Forschungen zeigen, dass diese Verbindung als entzündungshemmendes Mittel wirken kann. Es wurde festgestellt, dass der Triazolo[4,5-d]pyrimidin-Kern die Produktion von proinflammatorischen Zytokinen hemmt und so Entzündungen reduziert. Diese Eigenschaft ist wertvoll für die Behandlung chronisch-entzündlicher Erkrankungen wie rheumatoider Arthritis .

Neuroprotektive Mittel

Die Verbindung hat potenzielle Anwendungen im Bereich des NeuroSchutzes. Sie kann Enzyme hemmen, die Neurotransmitter abbauen, wodurch deren Verfügbarkeit im Gehirn erhöht wird. Dies macht sie zu einem Kandidaten für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson .

Antivirale Aktivität

Das Triazolo[4,5-d]pyrimidin-Gerüst wird auch für seine antiviralen Eigenschaften untersucht. Es kann die Virusreplikation durch die gezielte Ansteuerung viraler Enzyme hemmen, was es zu einem potenziellen therapeutischen Mittel gegen Viren wie HIV und Hepatitis macht .

Fluoreszierende Sonden

Die Verbindung kann als fluoreszierende Sonde in biochemischen Assays verwendet werden. Der Triazolring kann modifiziert werden, um seine Fluoreszenz zu verstärken, was ihn nützlich für die Bildgebung und Verfolgung biologischer Prozesse in Echtzeit macht .

Polymerchemie

In der Polymerchemie kann diese Verbindung als Baustein für die Herstellung neuer Polymere mit einzigartigen Eigenschaften verwendet werden. Der Triazol- und Pyrimidinring bieten Stellen für die weitere Funktionalisierung, wodurch die Synthese von Polymeren mit spezifischen Eigenschaften für industrielle Anwendungen ermöglicht wird .

Wirkmechanismus

Target of Action

The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .

Biochemical Pathways

The inhibition of LSD1 by this compound leads to changes in the methylation state of lysine residues, which can affect various biochemical pathways. These changes can lead to the inhibition of cancer proliferation and migration .

Pharmacokinetics

The compound’s structure-activity relationship studies (sars) were conducted by exploring three regions of this scaffold, leading to the discovery of a potent lsd1 inhibitor .

Result of Action

When cells (such as MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed .

Eigenschaften

IUPAC Name |

2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-13-4-6-14(7-5-13)10-25-18-17(23-24-25)19(22-12-21-18)28-11-16(26)20-9-15-3-2-8-27-15/h4-7,12,15H,2-3,8-11H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVWVNCAVNYTJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4CCCO4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475336.png)

![N-(4-bromophenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2475337.png)

![2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2475339.png)

![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2475344.png)

![2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide](/img/structure/B2475346.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide](/img/structure/B2475349.png)

![6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one](/img/structure/B2475357.png)

![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)